REACTION_CXSMILES
|
[ClH:1].[Br:2][C:3]1[CH:4]=[C:5]([N:10]2[C:14](=[O:15])[O:13][N:12]=[C:11]2[C:16]2[C:17]([NH:21][CH2:22][CH2:23][NH:24]C(=O)OC(C)(C)C)=[N:18][O:19][N:20]=2)[CH:6]=[CH:7][C:8]=1[F:9]>C(OCC)(=O)C>[ClH:1].[NH2:24][CH2:23][CH2:22][NH:21][C:17]1[C:16]([C:11]2[N:10]([C:5]3[CH:6]=[CH:7][C:8]([F:9])=[C:3]([Br:2])[CH:4]=3)[C:14](=[O:15])[O:13][N:12]=2)=[N:20][O:19][N:18]=1 |f:3.4|
|
Name
|
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2315 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1F)N1C(=NOC1=O)C=1C(=NON1)NCCNC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
be stirred
|
Type
|
FILTRATION
|
Details
|
filtered, re-slurried in ethyl acetate (5 L)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried to a constant weight
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCCNC=1C(=NON1)C1=NOC(N1C1=CC(=C(C=C1)F)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 kg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 248.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |